molecular formula C11H10BrN3O2 B13881263 N-acetyl-5-bromoindole-1-carbohydrazide

N-acetyl-5-bromoindole-1-carbohydrazide

Cat. No.: B13881263
M. Wt: 296.12 g/mol
InChI Key: NCCWZIWTZRQQOW-UHFFFAOYSA-N
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Description

N-acetyl-5-bromoindole-1-carbohydrazide is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-5-bromoindole-1-carbohydrazide typically involves the following steps:

    Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Acetylation: The brominated indole is then acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-5-bromoindole.

    Hydrazide Formation: The final step involves the reaction of N-acetyl-5-bromoindole with hydrazine hydrate to form this compound. This reaction is typically carried out in ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-5-bromoindole-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-acetyl-5-bromoindole-1-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have similar structural features and have been studied for their potential as enzyme inhibitors.

    N-acetylindole derivatives: These compounds share the acetyl group and have been explored for various biological activities.

Uniqueness

N-acetyl-5-bromoindole-1-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

N-acetyl-5-bromoindole-1-carbohydrazide

InChI

InChI=1S/C11H10BrN3O2/c1-7(16)15(13)11(17)14-5-4-8-6-9(12)2-3-10(8)14/h2-6H,13H2,1H3

InChI Key

NCCWZIWTZRQQOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)N1C=CC2=C1C=CC(=C2)Br)N

Origin of Product

United States

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